4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline
Description
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline is an organic compound known for its distinctive structure, which includes a dinitrophenyl group attached to an ethenyl chain, further connected to a dimethylaniline moiety
Properties
IUPAC Name |
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVXPNRYJFXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline typically involves the reaction of 2,4-dinitrobenzaldehyde with N,N-dimethylaniline under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the dinitrophenyl and dimethylaniline groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Products include dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Products include diamino derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s dinitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the dimethylaniline moiety can interact with various biological pathways, potentially modulating enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,4-dinitrophenyl)ethenyl]aniline: Similar structure but lacks the dimethyl groups on the aniline moiety.
2,4-dinitrophenylhydrazine: Contains the dinitrophenyl group but has a hydrazine linkage instead of an ethenyl chain.
4-(dimethylamino)-2’,4’-dinitrostilbene: Similar in having a dinitrophenyl group and a dimethylamino group but differs in the overall structure.
Uniqueness
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline is unique due to its combination of the dinitrophenyl group with an ethenyl linkage and a dimethylaniline moiety. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
